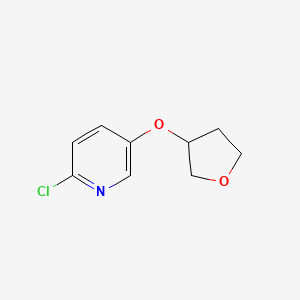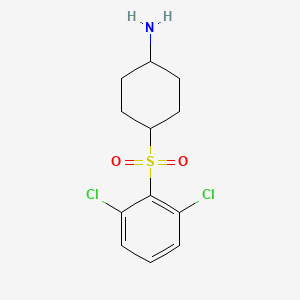![molecular formula C13H21NO4 B1430150 Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate CAS No. 1363380-75-9](/img/structure/B1430150.png)
Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate
Descripción general
Descripción
“Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate” is a chemical compound with the CAS Number: 1363380-75-9 . Its IUPAC name is 3-(tert-butyl) 6-methyl 3-azabicyclo [3.1.1]heptane-3,6-dicarboxylate .
Synthesis Analysis
A general approach to 3-azabicyclo-[3.1.1]heptanes, which includes “this compound”, has been developed by reducing spirocyclic oxetanyl nitriles . The mechanism, scope, and scalability of this transformation were studied .Molecular Structure Analysis
The molecular weight of “this compound” is 255.31 . Its InChI code is 1S/C13H21NO4/c1-13(2,3)18-12(16)14-6-8-5-9(7-14)10(8)11(15)17-4/h8-10H,5-7H2,1-4H3 .Chemical Reactions Analysis
The core of “this compound” was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .Physical And Chemical Properties Analysis
“this compound” is an oil at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate has been extensively studied in various scientific research applications. This compound is widely used in the synthesis of novel compounds with potential biological activities. It has been used as a key intermediate in the synthesis of various natural products, including alkaloids and amino acids. Additionally, this compound 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate has been used as a building block in the synthesis of various drugs with potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate is not well understood. However, studies have shown that this compound exhibits unique structural and functional properties that make it an attractive molecule for drug design and development. It is believed that this compound 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate interacts with various biological targets, including enzymes and receptors, to elicit its biological effects.
Biochemical and Physiological Effects
This compound 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate has been shown to exhibit various biochemical and physiological effects. Studies have shown that this compound exhibits potent antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics. Additionally, this compound 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate has been shown to exhibit potent anticancer activities, making it a potential candidate for the development of new anticancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate in lab experiments include its unique structural and functional properties, high purity, and ease of synthesis. However, the limitations of using this compound in lab experiments include its potential toxicity, limited solubility in water, and limited availability.
Direcciones Futuras
There are many future directions for the use of Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate in scientific research. One potential direction is the development of new antibiotics and anticancer drugs based on the structural and functional properties of this compound. Additionally, this compound 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate can be used as a building block in the synthesis of new natural products and amino acids. Furthermore, the mechanism of action of this compound can be further investigated to gain a better understanding of its biological effects. Overall, this compound 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate has significant potential in various scientific research applications, and further studies are needed to fully explore its potential.
Safety and Hazards
Propiedades
IUPAC Name |
3-O-tert-butyl 6-O-methyl 3-azabicyclo[3.1.1]heptane-3,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-6-8-5-9(7-14)10(8)11(15)17-4/h8-10H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYRFBYZYPHCPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)C2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride](/img/structure/B1430068.png)




![2-chloro-N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}acetamide](/img/structure/B1430076.png)
![({1-[(2,5-Dimethyl-3-furyl)methyl]piperidin-4-yl}methyl)amine](/img/structure/B1430077.png)
![methyl 2-(6-chloro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1430078.png)
![methyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1430079.png)
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide hydrochloride](/img/structure/B1430082.png)
![[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride](/img/structure/B1430083.png)
amine hydrochloride](/img/structure/B1430087.png)
